molecular formula C11H9FN6S B12316798 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B12316798
M. Wt: 276.30 g/mol
InChI Key: VCSCFTHOKQOOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a triazole ring fused with a pyrazole ring, and a fluorophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. For instance, the reaction of 4-fluorophenylhydrazine with carbon disulfide in the presence of a base can yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or DMF, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like topoisomerase IV and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol lies in its combined triazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring system allows for versatile modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C11H9FN6S

Molecular Weight

276.30 g/mol

IUPAC Name

4-amino-3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H9FN6S/c12-7-3-1-6(2-4-7)8-5-9(15-14-8)10-16-17-11(19)18(10)13/h1-5H,13H2,(H,14,15)(H,17,19)

InChI Key

VCSCFTHOKQOOOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=NNC(=S)N3N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.